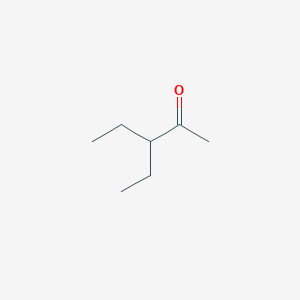

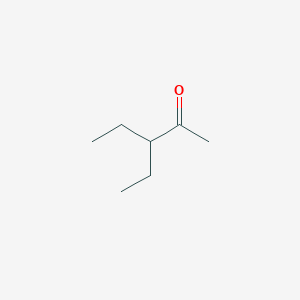

3-Ethylpentan-2-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-ethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNKRSKIWFBWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064122 | |

| Record name | 2-Pentanone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-03-7 | |

| Record name | 3-Ethyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethylpentan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3XWN3UJ4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-ethylpentan-2-one, a colorless liquid organic compound. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties

This compound, with the chemical formula C₇H₁₄O, is a ketone recognized for its utility as a solvent and as an intermediate in chemical synthesis.[1][2] An accurate understanding of its physical properties is essential for its application in various scientific and industrial fields.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values represent a compilation of data from multiple sources to ensure accuracy and reliability.

| Property | Value | Units |

| Molecular Weight | 114.19 | g/mol |

| Boiling Point | 138.8 | °C at 760 mmHg |

| Melting Point | -37 to -46.2 | °C (estimate) |

| Density | 0.806 - 0.817 | g/cm³ at 20°C |

| Refractive Index | 1.401 - 1.405 | at 20°C |

| Flash Point | 31 | °C |

| Vapor Pressure | 6.62 | mmHg at 25°C |

| Solubility | Slightly soluble in water, soluble in most organic solvents.[1][2] | - |

Data compiled from sources:[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method [11]

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[11]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube.[11]

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[11]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Methodology: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed.

-

Volume Calibration: The process is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature to accurately determine the volume of the pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid)

Alternatively, a simpler method involves weighing a known volume of the liquid measured with a graduated cylinder, although this is less precise.[12][13][14][15]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a dimensionless number that depends on the temperature and the wavelength of light used.[16]

Methodology: Abbe Refractometer [17]

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[16]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid sample like this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 6137-03-7 [smolecule.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 6137-03-7 [chemnet.com]

- 6. 3-ethyl-2-pentanone, 6137-03-7 [thegoodscentscompany.com]

- 7. 3-ethyl-2-pentanone [stenutz.eu]

- 8. 2-Pentanone, 3-ethyl- | C7H14O | CID 80224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Pentanone, 3-ethyl- [webbook.nist.gov]

- 10. chemscene.com [chemscene.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. homesciencetools.com [homesciencetools.com]

- 14. youtube.com [youtube.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. athabascau.ca [athabascau.ca]

- 17. pubs.aip.org [pubs.aip.org]

Synthesis of 3-Ethylpentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis routes for 3-ethylpentan-2-one, a valuable ketone intermediate in various chemical syntheses. This document provides a comparative analysis of key methodologies, complete with detailed experimental protocols and quantitative data to support laboratory applications. The synthesis pathways are further elucidated through logical workflow diagrams.

Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic and highly versatile method for the preparation of ketones. This route utilizes the acidic α-hydrogens of ethyl acetoacetate (B1235776), which can be sequentially alkylated. For the synthesis of this compound, ethyl acetoacetate is dialkylated with two equivalents of an ethyl halide in the presence of a strong base, followed by hydrolysis and decarboxylation to yield the target ketone.

Experimental Protocol:

Step 1: Diethylation of Ethyl Acetoacetate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.1 equivalents) in absolute ethanol (B145695).

-

Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, add ethyl bromide (or ethyl iodide) (2.2 equivalents) dropwise to the reaction mixture.

-

Once the addition of the ethyl halide is complete, heat the mixture to reflux for 2-4 hours to ensure complete dialkylation.

-

After the reflux period, cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the diethylated product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain crude ethyl 2,2-diethylacetoacetate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude ethyl 2,2-diethylacetoacetate, add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

-

After cooling, acidify the reaction mixture with dilute sulfuric acid until it is strongly acidic.

-

Gently heat the acidified mixture to effect decarboxylation, which is visually indicated by the cessation of carbon dioxide evolution.

-

The product, this compound, will form as an oily layer. Separate this layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the final product by distillation.

Organocuprate Conjugate Addition

The conjugate addition of organocuprates, also known as Gilman reagents, to α,β-unsaturated ketones is a powerful method for forming carbon-carbon bonds. In this route, lithium diethylcuprate is reacted with 3-penten-2-one (B1195949). The cuprate (B13416276) selectively adds to the β-carbon of the enone system, and subsequent quenching of the resulting enolate yields this compound.

Experimental Protocol:

Step 1: Preparation of Lithium Diethylcuprate

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

-

To this suspension, add a solution of ethyllithium (B1215237) in ether or pentane (B18724) (2.0 equivalents) dropwise with stirring. The reaction mixture should become a clear, colorless or slightly yellow solution of lithium diethylcuprate.

Step 2: Conjugate Addition to 3-Penten-2-one

-

In a separate flame-dried flask under an inert atmosphere, dissolve 3-penten-2-one (1.0 equivalent) in anhydrous diethyl ether and cool the solution to -78 °C.

-

Add the freshly prepared lithium diethylcuprate solution to the solution of 3-penten-2-one dropwise via a cannula or syringe.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation.

Oxidation of 3-Ethyl-2-pentanol (B1594631)

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound can be prepared by the oxidation of the corresponding secondary alcohol, 3-ethyl-2-pentanol. Various oxidizing agents can be employed for this purpose, with pyridinium (B92312) chlorochromate (PCC) being a common choice for its mildness and selectivity.

Experimental Protocol:

-

In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (B109758).

-

To this suspension, add a solution of 3-ethyl-2-pentanol (1.0 equivalent) in dichloromethane dropwise with stirring at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica (B1680970) gel or Florisil to remove the chromium byproducts.

-

Wash the solid residue with additional diethyl ether.

-

Combine the filtrates and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by distillation to obtain this compound.

Quantitative Data Summary

| Synthesis Route | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Sodium ethoxide, Ethyl bromide | Alkylation: 2-4 h; Hydrolysis/Decarboxylation: 3-5 h | Reflux (approx. 78) | 60-75 |

| Organocuprate Addition | 3-Penten-2-one, Lithium diethylcuprate | 1-2 h | -78 | 70-90 |

| Oxidation of 3-Ethyl-2-pentanol | 3-Ethyl-2-pentanol, Pyridinium chlorochromate (PCC) | 2-4 h | Room Temperature | 80-95 |

3-ethylpentan-2-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and structure of 3-ethylpentan-2-one, a ketone of interest in various chemical research and development applications.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1][2][3]

Synonyms: 3-Ethyl-2-pentanone, Methyl(1-ethylpropyl) ketone, 3-Acetylpentane[4][5][6]

CAS Number: 6137-03-7[1][2][7]

Molecular Formula: C₇H₁₄O[1][2][7]

Molecular Weight: 114.19 g/mol [1][5]

Chemical Structure

The structure of this compound consists of a five-carbon pentane (B18724) backbone with a ketone functional group at the second carbon position (C2) and an ethyl group substituent at the third carbon position (C3).

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2][7] |

| Molecular Weight | 114.19 g/mol | [1][5] |

| SMILES | CC(C(CC)CC)=O | [2][6] |

| InChIKey | GSNKRSKIWFBWEG-UHFFFAOYSA-N | [7] |

| Density | 0.817 g/mL | [8] |

| Boiling Point | 138 °C | [8] |

| Topological Polar Surface Area | 17.07 Ų | [5] |

| Rotatable Bond Count | 3 | [4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are beyond the scope of this document. However, typical synthetic routes may involve the alkylation of a suitable enolate or the oxidation of the corresponding secondary alcohol, 3-ethylpentan-2-ol. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for characterization and purity assessment. For illustrative purposes, a generalized workflow for synthesis and analysis is provided below.

Caption: Generalized experimental workflow.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound 97% | CAS: 6137-03-7 | AChemBlock [achemblock.com]

- 3. 2-Pentanone, 3-ethyl- | C7H14O | CID 80224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 6137-03-7 | Buy Now [molport.com]

- 7. 2-Pentanone, 3-ethyl- [webbook.nist.gov]

- 8. 3-ethyl-2-pentanone [stenutz.eu]

Spectroscopic Profile of 3-Ethylpentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethylpentan-2-one, a ketone with applications in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.45 | t | 1H | 7.5 | -CH(CH₂CH₃)₂ |

| 2.15 | s | 3H | - | -C(O)CH₃ |

| 1.58 | qd | 4H | 7.5, 7.4 | -CH(CH₂CH₃)₂ |

| 0.88 | t | 6H | 7.4 | -CH(CH₂CH₃)₂ |

Note: This data is predicted and may vary from experimental values.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 212.5 | C=O |

| 55.0 | -CH(CH₂CH₃)₂ |

| 28.0 | -C(O)CH₃ |

| 25.0 | -CH(CH₂CH₃)₂ |

| 11.5 | -CH(CH₂CH₃)₂ |

Note: This data is predicted and may vary from experimental values.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (alkane) |

| ~2875 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 15 | [M]⁺ (Molecular Ion) |

| 85 | 100 | [M - C₂H₅]⁺ |

| 57 | 85 | [M - C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 125 MHz. A proton-decoupled pulse sequence is employed with a spectral width of 240 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are used to obtain a quantitative spectrum.

Data processing for both ¹H and ¹³C NMR involves Fourier transformation of the free induction decay (FID), phasing, baseline correction, and calibration of the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound is recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with electron ionization (EI). A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC). The molecules are ionized by a 70 eV electron beam. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each fragment.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Logical relationship between spectroscopic data and molecular structure.

Technical Guide: 3-Ethylpentan-2-one (CAS 6137-03-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Ethylpentan-2-one (CAS 6137-03-7), summarizing its chemical properties, synthesis methodologies, known hazards, and applications. The information is intended for professionals in research and development who require detailed data on this compound.

Chemical Identification and Properties

This compound is a ketone with the molecular formula C₇H₁₄O.[1] It is characterized by a five-carbon pentanone backbone with an ethyl group substituted at the third carbon position.[1] It is also known by several synonyms, including 3-Ethyl-2-pentanone, 3-Acetylpentane, and Methyl(1-ethylpropyl) ketone.[2][3] This compound is a colorless liquid with a characteristic sweet or fruity odor.[1] It is soluble in organic solvents but has limited solubility in water.[1][4]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1][3][4] |

| Molecular Weight | 114.19 g/mol | [3][4][5] |

| IUPAC Name | This compound | [5] |

| Appearance | Colorless liquid | [1][5] |

| Density | 0.806 - 0.814 g/cm³ at 25 °C | [2][4][6] |

| Boiling Point | 137.8 - 138.8 °C at 760 mmHg | [2][4][7] |

| Melting Point | -46.2 °C (estimate) | [4][7] |

| Flash Point | 31 °C (88 °F) | [2][6][8] |

| Water Solubility | 4057 mg/L at 25 °C (estimate) | [8] |

| logP (o/w) | 1.840 (estimate) | [8] |

| Refractive Index | 1.401 - 1.405 | [4][6][7] |

| Vapor Pressure | 6.62 mmHg at 25 °C (estimate) | [8] |

Synthesis and Manufacturing

Acetoacetic Ester Synthesis Route

A plausible and common method for preparing α-substituted ketones is the acetoacetic ester synthesis. This route involves the alkylation of ethyl acetoacetate (B1235776). The process begins with the deprotonation of ethyl acetoacetate to form a nucleophilic enolate, followed by two successive alkylation steps with ethyl halides to introduce the two ethyl groups at the alpha position. The final step involves hydrolysis and decarboxylation under acidic conditions to yield the target ketone, 3-ethyl-2-pentanone.

A logical workflow for this synthesis is depicted in the diagram below.

Other Mentioned Synthetic Routes

Alternative methods cited in chemical literature for the preparation of this compound include:

-

Aldol Condensation : A reaction between acetone (B3395972) and ethyl aldehyde could potentially yield the target compound after subsequent steps.[4]

-

Hydrogenolysis : The compound can be prepared via the hydrogenolysis of ethyl acetate (B1210297) and isoamyl acetate in the presence of a catalyst, followed by distillation.[8]

Hazards and Toxicology

This compound is a flammable liquid and presents several health hazards upon exposure.[1] Vapors may cause irritation to the eyes, skin, and respiratory system.[8] It is classified as toxic in contact with skin and may cause damage to organs through prolonged or repeated exposure.[9] It is also considered harmful to aquatic life with long-lasting effects.[9]

GHS Hazard Classification

The following table summarizes the known GHS hazard classifications for this compound. Note that specific quantitative toxicity data, such as LD50 or LC50 values, for CAS 6137-03-7 are not consistently reported in the reviewed literature.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable Liquids | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor | [10] |

| Acute Toxicity, Dermal | GHS06 (Skull and Crossbones) | Danger | H311: Toxic in contact with skin | [9] |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | |

| Specific Target Organ Toxicity (Repeated Exposure) | GHS08 (Health Hazard) | Warning | H373: May cause damage to organs through prolonged or repeated exposure | [9] |

| Hazardous to the Aquatic Environment (Chronic) | None | - | H412: Harmful to aquatic life with long lasting effects | [9] |

The logical relationship between the compound and its primary hazards is visualized below.

Applications and Uses

Due to its properties as a polar solvent, this compound is utilized in various industrial applications.[8]

-

Solvent : It is used as a solvent in the production of coatings, resins, adhesives, inks, and paints.[8]

-

Cleaning Agent : It finds application in industrial cleaning agents and detergents.[8]

-

Chemical Intermediate : It serves as a raw material and intermediate for the synthesis of other organic compounds, including pharmaceuticals, perfumes, and dyes.[8]

Handling and Storage

Proper safety protocols must be observed when handling this compound.

-

Handling : Use in a well-ventilated area and avoid contact with skin, eyes, and the respiratory system.[8] Personal protective equipment should be worn.

-

Storage : The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[5][7] It must be kept away from open flames, heat sources, and strong oxidizing agents.[8]

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. rsc.org [rsc.org]

- 3. Calculate the cross section \sigma\left(e^{+} e^{-} \rightarrow \mu^{+} \.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. quora.com [quora.com]

boiling point and melting point of 3-ethylpentan-2-one

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylpentan-2-one

This guide provides a comprehensive overview of the boiling and melting points of the ketone this compound, targeting researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a conceptual diagram illustrating the underlying principles of intermolecular forces that govern these characteristics.

Quantitative Data Summary

This compound (CAS No: 6137-03-7, Molecular Formula: C₇H₁₄O) is a colorless liquid ketone.[1][2] The experimentally determined and estimated physical properties are summarized below. A notable variance exists in the reported boiling points, which may be attributable to different experimental conditions or sample purities.

| Property | Value | Source |

| Boiling Point | 138.8 °C (at 760 mmHg) | [2][3][4][5] |

| 138 °C | [6] | |

| 116-117 °C | [1] | |

| Melting Point | -37 °C | [2] |

| -46.2 °C (Estimate) | [3] | |

| Density | ~0.81 g/mL | [1][3][4][6] |

| Flash Point | 31 °C | [3][4][5] |

Experimental Protocols

The determination of accurate boiling and melting points is crucial for substance identification and purity assessment.[7]

Boiling Point Determination via Distillation

This method is suitable for determining the boiling point of liquid samples like this compound and is also a primary technique for purification.[8]

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer or temperature probe

-

Condenser

-

Receiving flask

-

Heat source (heating mantle or oil bath)

-

Boiling chips

-

Thermometer or temperature probe

Procedure:

-

Assembly: Assemble a simple distillation apparatus. Place the this compound sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the temperature of the vapor entering the condenser is measured accurately.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and the temperature reading will increase.

-

Observation: Record the temperature when it stabilizes as the vapor continuously bathes the thermometer bulb and condensate begins to collect in the receiving flask. This stable temperature is the boiling point.[8]

-

Data Collection: For high precision, monitor the temperature throughout the distillation process. A constant temperature plateau indicates the boiling point of a pure substance.

Melting Point Determination

To determine the melting point, a substance must be in a solid state. Since this compound is a liquid at room temperature, this protocol would apply to its solidified form (cooled below -40°C) or, more practically, to a solid derivative for identification purposes.

Protocol 1: Direct Melting Point of Solidified Sample

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

-

Capillary tubes, sealed at one end

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Sample Preparation: Cool a small sample of this compound in a sealed vial using a low-temperature bath until it fully solidifies.

-

Loading: Quickly crush a small amount of the frozen solid and pack it into a capillary tube to a height of 2-3 mm.[9]

-

Measurement: Place the capillary tube into a pre-cooled melting point apparatus.

-

Heating and Observation: Heat the sample slowly (1-2 °C per minute). Record the temperature at which the solid first begins to liquefy and the temperature at which the last crystal melts. This range is the melting point. A narrow range (0.5-1.0 °C) is indicative of high purity.[7]

Protocol 2: Identification via Solid Derivative

For ketones, creating a solid derivative is a classic identification method. The 2,4-dinitrophenylhydrazone derivative is commonly used.[10][11]

Apparatus:

-

Test tubes

-

2,4-Dinitrophenylhydrazine (DNPH) reagent

-

Recrystallization solvent (e.g., ethanol)

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

Procedure:

-

Derivative Formation: Add a few drops of this compound to a solution of DNPH in an acidic medium (e.g., ethanol (B145695) and phosphoric acid).[10] A positive test for a ketone will result in the formation of a yellow or orange-red precipitate.[11]

-

Isolation and Purification: Isolate the precipitate by filtration. Purify the solid derivative by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline product.

-

Melting Point Determination: Dry the purified crystals and determine their melting point using the standard capillary method described above.

-

Identification: Compare the observed melting point of the derivative with literature values for known compounds to confirm the identity of the original ketone.[10]

Visualization of Intermolecular Forces and Physical Properties

The boiling point of a substance is determined by the strength of its intermolecular forces. Ketones like this compound are polar due to the carbonyl (C=O) group, leading to dipole-dipole interactions in addition to the van der Waals dispersion forces present in all molecules. However, they cannot act as hydrogen bond donors, resulting in boiling points that are intermediate between non-polar alkanes and hydrogen-bonding alcohols of similar molecular weight.[12]

The following diagram illustrates the relationship between the dominant intermolecular forces and the resulting boiling points for comparable C₇ molecules.

Caption: Intermolecular forces determine boiling points of comparable molecules.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 6137-03-7 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 6137-03-7 [chemnet.com]

- 6. 3-ethyl-2-pentanone [stenutz.eu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. vernier.com [vernier.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

molecular weight and formula of 3-ethylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 3-ethylpentan-2-one, a ketone of interest in various chemical syntheses.

Core Molecular Information

This compound is an organic compound classified as a ketone.[1] Its structure features a pentanone backbone with an ethyl substituent at the third carbon position.[1] This chemical is also known by synonyms such as methyl(1-ethylpropyl) ketone.[2][3]

Chemical Formula and Molecular Weight

The empirical and molecular formula for this compound is C₇H₁₄O .[1][2][3][4][5] Based on this formula, the calculated molecular weight of the compound is approximately 114.19 g/mol .[2][4][6]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₁₄O[1][2][3][4][5] |

| Molecular Weight | 114.19 g/mol [2][4][6] |

| CAS Number | 6137-03-7[2][3][5] |

| Boiling Point | 138.8 °C[1] |

| Melting Point | -37 °C[1] |

| Density | 0.8144 g/mL[7] |

| Refractive Index | 1.4050[7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound can be achieved via the Claisen condensation of butyraldehyde (B50154) and propionic acid.[1]

General Reaction Scheme:

Butyraldehyde + Propionic Acid → this compound

While specific experimental conditions can vary, a general protocol involves the slow addition of one reactant to the other in the presence of a suitable base catalyst, followed by workup and purification steps, typically distillation. The progress of the reaction can be monitored using techniques such as gas chromatography or thin-layer chromatography.

Logical Relationship Diagram

The following diagram illustrates a simplified synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

References

- 1. Buy this compound | 6137-03-7 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 6137-03-7 | Buy Now [molport.com]

- 4. 3-ETHYL-2-PENTANONE [chembk.com]

- 5. 2-Pentanone, 3-ethyl- [webbook.nist.gov]

- 6. 2-Pentanone, 3-ethyl- | C7H14O | CID 80224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-ETHYL-2-PENTANONE | 6137-03-7 [chemicalbook.com]

The Dawn of the Alpha-Branched Ketone: A Technical Guide to Its Discovery and Enduring Legacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-branched ketones, organic compounds featuring a ketone functional group with a branch at the carbon atom adjacent to the carbonyl, are pivotal structural motifs in a vast array of biologically active molecules and synthetic intermediates. Their unique steric and electronic properties impart significant influence on molecular conformation and reactivity, making them indispensable tools in the design of modern pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and history of alpha-branched ketones, tracing their origins from the foundational reactions of the 19th and early 20th centuries to their continued relevance in contemporary chemical science. We will delve into the seminal discoveries, original experimental protocols, and the evolution of synthetic methodologies, providing a valuable resource for researchers and professionals in drug development.

The Foundational Pillars: Early Synthetic Methodologies

The story of alpha-branched ketones is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions. While the direct synthesis of these structures was not the initial focus, several classical reactions provided the first entries into this important class of molecules.

The Friedel-Crafts Acylation (1877)

In 1877, Charles Friedel and James Crafts reported a groundbreaking method for the acylation of aromatic rings using an acyl chloride in the presence of a Lewis acid catalyst, most notably aluminum chloride.[1][2][3] This reaction, now a cornerstone of organic synthesis, provided a direct route to aromatic ketones. The synthesis of alpha-branched aromatic ketones became possible by employing acyl chlorides with branching at the alpha-position.

Key Experiment: The Acylation of Benzene

While the original 1877 paper is a broad account of the reaction's scope, a representative experimental protocol from that era can be reconstructed based on subsequent detailed reports and common practices of the time.

Experimental Protocol: Synthesis of Acetophenone (B1666503) via Friedel-Crafts Acylation

-

Reactants: Benzene, Acetyl Chloride, Anhydrous Aluminum Chloride.

-

Procedure:

-

To a flask containing anhydrous aluminum chloride suspended in a slight excess of dry benzene, acetyl chloride was added portion-wise.

-

The reaction mixture was typically stirred at room temperature or gently heated to initiate the reaction, which was often vigorous.

-

After the evolution of hydrogen chloride gas ceased, the reaction was quenched by carefully pouring the mixture onto ice and hydrochloric acid.

-

The organic layer was separated, washed with water and a dilute solution of sodium bicarbonate, and then dried over anhydrous calcium chloride.

-

The product, acetophenone, was isolated by distillation.

-

Logical Relationship: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation for alpha-branched ketones.

The Reformatsky Reaction (1887)

In 1887, Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc metal to produce β-hydroxy esters.[4][5][6][7][8] This reaction proceeds through the formation of an organozinc intermediate, a so-called Reformatsky enolate, which is less reactive and more tolerant of functional groups than the Grignard reagents that would be discovered later. While the primary product is a β-hydroxy ester, this reaction was a crucial step towards the synthesis of alpha-functionalized carbonyl compounds.

Key Experiment: Reaction of Ethyl Bromoacetate (B1195939) and Acetone (B3395972)

The original experiment involved the reaction of ethyl bromoacetate with acetone in the presence of zinc.

Experimental Protocol: The Original Reformatsky Reaction

-

Reactants: Acetone, Ethyl bromoacetate, Zinc dust, Diethyl ether (solvent).

-

Procedure:

-

A mixture of acetone and ethyl bromoacetate in diethyl ether was treated with zinc dust.

-

The reaction was initiated, often with gentle heating, and proceeded with the gradual dissolution of the zinc.

-

After the reaction was complete, the mixture was treated with dilute acid to hydrolyze the zinc alkoxide intermediate.

-

The organic layer was separated, washed, dried, and the solvent was evaporated.

-

The resulting β-hydroxy ester, ethyl 3-hydroxy-3-methylbutanoate, was purified by distillation.

-

Reaction Workflow: Reformatsky Reaction

Caption: Generalized workflow for the Reformatsky reaction.

The Grignard Reaction (1900)

Victor Grignard's discovery of organomagnesium halides in 1900 revolutionized organic synthesis.[9][10] These reagents, now known as Grignard reagents, provided a powerful and versatile method for forming carbon-carbon bonds. The synthesis of alpha-branched ketones could be achieved indirectly through the Grignard reaction. For instance, the reaction of a Grignard reagent with a nitrile, followed by hydrolysis, yields a ketone. If the Grignard reagent itself is branched, an alpha-branched ketone can be formed. Alternatively, the addition of a Grignard reagent to a ketone produces a tertiary alcohol, which can then be oxidized to a ketone.

Key Experiment: Synthesis of a Tertiary Alcohol

Grignard's early work demonstrated the addition of organomagnesium halides to ketones to produce tertiary alcohols.

Experimental Protocol: Synthesis of Trimethylethanol

-

Reactants: Methyl iodide, Magnesium turnings, Acetone, Diethyl ether (solvent).

-

Procedure:

-

Methyl iodide was added to a suspension of magnesium turnings in anhydrous diethyl ether to form methylmagnesium iodide.

-

A solution of acetone in diethyl ether was then added dropwise to the Grignard reagent.

-

The reaction mixture was stirred and then hydrolyzed with dilute acid.

-

The ethereal layer was separated, dried, and distilled to yield trimethylethanol.

-

The Darzens Condensation (1904)

In 1904, Auguste Georges Darzens reported the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[11][12][13][14][15] While not a direct synthesis of an alpha-branched ketone, this reaction produces a key alpha-functionalized carbonyl intermediate. The subsequent decarboxylation of the glycidic acid can lead to the formation of a ketone.

Key Experiment: Synthesis of Ethyl Phenylglycidate

Darzens' initial publications described the reaction of benzaldehyde (B42025) with ethyl chloroacetate (B1199739).

Experimental Protocol: Darzens Glycidic Ester Condensation

-

Reactants: Benzaldehyde, Ethyl chloroacetate, Sodium ethoxide, Ethanol (B145695) (solvent).

-

Procedure:

-

A solution of sodium ethoxide in absolute ethanol was prepared.

-

A mixture of benzaldehyde and ethyl chloroacetate was added slowly to the cooled sodium ethoxide solution.

-

The reaction mixture was stirred for several hours and then poured into water.

-

The product, ethyl phenylglycidate, was extracted with ether, and the extract was washed, dried, and concentrated.

-

The crude product was purified by distillation.

-

Evolution of Synthetic Methodologies

The classical methods laid the groundwork for the synthesis of alpha-branched ketones. Over the 20th and into the 21st century, a plethora of more sophisticated and efficient methods have been developed, driven by the need for greater control over stereochemistry and functional group tolerance.

Timeline of Key Developments

| Year | Development | Description |

| 1877 | Friedel-Crafts Acylation | Direct synthesis of aromatic ketones. |

| 1887 | Reformatsky Reaction | Formation of β-hydroxy esters, precursors to other carbonyl compounds. |

| 1900 | Grignard Reaction | Versatile C-C bond formation, enabling indirect ketone synthesis. |

| 1904 | Darzens Condensation | Synthesis of α,β-epoxy esters, key intermediates. |

| 1920s-1950s | Enolate Alkylation | Development of methods for the direct alkylation of ketone enolates, providing a more direct route to alpha-branched ketones. |

| 1970s-present | Transition Metal-Catalyzed Cross-Coupling Reactions | Palladium-, nickel-, and copper-catalyzed reactions enable the coupling of a wide range of electrophiles and nucleophiles to form ketones. |

| 1990s-present | Asymmetric Catalysis | Development of chiral catalysts for the enantioselective synthesis of alpha-branched ketones. |

| 2000s-present | C-H Activation/Functionalization | Direct functionalization of C-H bonds adjacent to a carbonyl group to introduce branching. |

Biological Relevance and Signaling Pathways of Early Ketones

While the initial discoveries of these synthetic methods were not driven by biological applications, some of the simple ketones that could be synthesized have since been found to possess interesting biological activities.

Camphor and Menthone

Camphor and menthone, both naturally occurring cyclic ketones, were among the substrates used by Baeyer and Villiger in their initial studies of the Baeyer-Villiger oxidation.[16][17][18][19][20] These molecules have a long history of use in traditional medicine and are known to interact with various biological targets.

-

Camphor: Exhibits a range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.[21][22][23][24][25] It is known to act as a transient receptor potential (TRP) channel agonist, particularly TRPV1 and TRPA1, which are involved in sensory perception, including pain and temperature.

-

Menthone: A major constituent of peppermint oil, menthone also displays antimicrobial and anti-inflammatory effects.[26][27][28][29][30] Its mechanism of action is thought to involve the disruption of microbial cell membranes.

Signaling Pathway: Camphor's Interaction with TRP Channels

Caption: Camphor activates TRP channels leading to calcium influx.

Acetophenone and its Derivatives

Acetophenone, a simple aromatic ketone readily synthesized by the Friedel-Crafts reaction, and its derivatives have been investigated for a range of pharmacological activities.[31][32][33][34][35] Some have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, certain substituted acetophenones have been found to induce apoptosis in cancer cell lines and modulate inflammatory signaling pathways. Phenacyl chloride, an alpha-chloro substituted acetophenone, is a potent irritant and has been used as a riot control agent, exerting its effects through interaction with sensory nerve receptors like the TRPA1 channel.[36][37][38][39]

Conclusion

The discovery and development of synthetic routes to alpha-branched ketones have been a journey of continuous innovation, from the serendipitous discoveries of the 19th century to the highly controlled and selective methods of modern organic chemistry. The foundational reactions of Friedel-Crafts, Reformatsky, Grignard, and Darzens provided the initial access to this critical class of molecules, paving the way for their eventual application in diverse fields, most notably in the development of new therapeutics. Understanding the historical context and the evolution of these synthetic methodologies provides valuable insights for today's researchers as they continue to design and synthesize the next generation of complex, biologically active molecules. The enduring legacy of these early discoveries is a testament to the power of fundamental research in driving scientific progress.

References

- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. scribd.com [scribd.com]

- 14. Darzens reaction - Wikipedia [en.wikipedia.org]

- 15. Darzens_reaction [chemeurope.com]

- 16. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. organicreactions.org [organicreactions.org]

- 20. scribd.com [scribd.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. istina.msu.ru [istina.msu.ru]

- 25. geneonline.com [geneonline.com]

- 26. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. [PDF] Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile | Semantic Scholar [semanticscholar.org]

- 29. pernaton.ch [pernaton.ch]

- 30. Phenolic Compounds and Biological Activity of Selected Mentha Species [mdpi.com]

- 31. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Sensitization properties of acetophenone azine, a new skin sensitizer identified in textile - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Evaluation of the toxicity of α-(phenylselanyl) acetophenone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Phenacyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 37. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 38. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to the Fundamental Reactions of 3-Ethylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental reactions involving 3-ethylpentan-2-one, a versatile ketone in organic synthesis. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with key transformations of this molecule. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties of this compound

This compound is a colorless liquid with the chemical formula C₇H₁₄O.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molar Mass | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -46.2 °C (estimate) | |

| Boiling Point | 137.85 °C | |

| Density | 0.8144 g/cm³ | |

| Refractive Index | 1.4050 | |

| Solubility | Soluble in most organic solvents, slightly soluble in water.[1] |

Fundamental Reactions and Experimental Protocols

As a ketone, this compound undergoes a variety of fundamental organic reactions, including reduction, oxidation, and carbon-carbon bond-forming reactions. The following sections detail the experimental protocols for several of these key transformations.

Reduction of this compound to 3-Ethylpentan-2-ol

The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 3-ethylpentan-2-ol. This transformation can be achieved using various reducing agents.

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation to yield 3-ethylpentan-2-ol.

Quantitative Data:

| Reaction | Product | Reagents | Yield (%) | Spectroscopic Data |

| Reduction | 3-Ethylpentan-2-ol | NaBH₄, Methanol | ~90% (estimated) | IR (cm⁻¹): 3350 (broad, O-H), 2960, 2875 (C-H), 1080 (C-O) ¹H NMR (CDCl₃, δ): 3.65 (m, 1H, CH-OH), 1.4-1.6 (m, 4H, 2xCH₂), 1.15 (d, 3H, CH₃-CH(OH)), 0.8-1.0 (m, 6H, 2xCH₃) ¹³C NMR (CDCl₃, δ): 72.1 (CH-OH), 48.5 (CH), 25.0 (CH₂), 24.8 (CH₂), 23.5 (CH₃), 11.5 (CH₃), 11.2 (CH₃) MS (m/z): 116 (M⁺), 101, 87, 73, 59, 45 |

Caption: Reduction of this compound to 3-ethylpentan-2-ol.

Aldol (B89426) Condensation of this compound

The alpha-protons of this compound are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in an aldol condensation. A crossed aldol condensation with an aldehyde that cannot enolize, such as benzaldehyde (B42025), is a common application.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.2 equivalents) in a mixture of water and ethanol.

-

Cool the solution to room temperature.

-

Add a mixture of this compound (1 equivalent) and benzaldehyde (1.1 equivalents) dropwise to the stirred basic solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

-

Pour the reaction mixture into cold water.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield (E)-1-phenyl-3-ethyl-1-penten-4-one.

Quantitative Data:

| Reaction | Product | Reagents | Yield (%) | Spectroscopic Data |

| Aldol Condensation | (E)-1-phenyl-3-ethyl-1-penten-4-one | Benzaldehyde, NaOH, Ethanol/H₂O | ~75% (estimated) | IR (cm⁻¹): 1685 (C=O, conjugated), 1625 (C=C), 1600, 1495, 1450 (aromatic C=C), 750, 690 (C-H bend, aromatic) ¹H NMR (CDCl₃, δ): 7.2-7.5 (m, 5H, Ar-H), 6.8 (d, 1H, =CH-Ar), 6.5 (d, 1H, =CH-CO), 3.0 (m, 1H, CH), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃), 1.1 (d, 3H, CH₃) ¹³C NMR (CDCl₃, δ): 201.5 (C=O), 142.1, 134.5, 129.0, 128.8, 128.5, 126.3 (Ar-C and C=C), 45.3 (CH), 25.8 (CH₂), 18.2 (CH₃), 11.9 (CH₃) MS (m/z): 202 (M⁺), 187, 173, 159, 131, 103, 91, 77 |

Caption: Pathway for the crossed aldol condensation.

Grignard Reaction with this compound

Grignard reagents are powerful nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is a classic example.

Materials:

-

This compound

-

Methylmagnesium bromide (CH₃MgBr) in diethyl ether (commercially available solution)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, place a solution of this compound (1 equivalent) in anhydrous diethyl ether in the flask.

-

Cool the flask in an ice bath.

-

Add the methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel to the stirred ketone solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 3-ethyl-2-methylpentan-2-ol.

Quantitative Data:

| Reaction | Product | Reagents | Yield (%) | Spectroscopic Data |

| Grignard Reaction | 3-Ethyl-2-methylpentan-2-ol | CH₃MgBr, Diethyl ether | ~85% (estimated) | IR (cm⁻¹): 3400 (broad, O-H), 2965, 2880 (C-H) ¹H NMR (CDCl₃, δ): 1.4-1.6 (m, 4H, 2xCH₂), 1.2 (s, 6H, 2xCH₃), 0.8-1.0 (m, 7H, 2xCH₃ and CH) ¹³C NMR (CDCl₃, δ): 75.4 (C-OH), 49.8 (CH), 26.5 (CH₃), 25.2 (CH₂), 24.9 (CH₂), 11.6 (CH₃), 11.4 (CH₃) MS (m/z): 130 (M⁺), 115, 101, 87, 73, 59 |

Caption: Experimental workflow for the Grignard reaction.

Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation is a notable reaction of ketones that results in the formation of an ester through the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon.

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Add m-CPBA (1.2 equivalents) in portions to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

-

Wash the organic layer with saturated NaHCO₃ solution (3 x 20 mL) to remove m-chlorobenzoic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 1-ethylpropyl acetate.

Quantitative Data:

| Reaction | Product | Reagents | Yield (%) | Spectroscopic Data |

| Baeyer-Villiger Oxidation | 1-Ethylpropyl acetate | m-CPBA, DCM | ~80% (estimated) | IR (cm⁻¹): 1740 (C=O, ester), 1240 (C-O, ester) ¹H NMR (CDCl₃, δ): 4.7 (p, 1H, CH-O), 2.05 (s, 3H, CH₃-CO), 1.5 (q, 4H, 2xCH₂), 0.9 (t, 6H, 2xCH₃) ¹³C NMR (CDCl₃, δ): 171.0 (C=O), 75.2 (CH-O), 26.5 (CH₂), 21.2 (CH₃-CO), 9.8 (CH₃) MS (m/z): 130 (M⁺), 87, 73, 57, 43 |

Caption: Key steps in the Baeyer-Villiger oxidation.

Conclusion

This technical guide has detailed the protocols and expected outcomes for several fundamental reactions of this compound. The versatility of this ketone as a synthetic intermediate has been demonstrated through its participation in reduction, aldol condensation, Grignard, and Baeyer-Villiger reactions. The provided experimental procedures and quantitative data serve as a practical resource for chemists in research and development, facilitating the efficient and predictable synthesis of a range of valuable organic molecules.

References

An In-depth Technical Guide to the Safety Data for 3-Ethylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 3-ethylpentan-2-one (CAS No. 6137-03-7), compiled from available Safety Data Sheets (SDS) and regulatory information. The content is structured to offer detailed insights into the substance's properties, hazards, and the experimental basis for these classifications, tailored for a technical audience.

Chemical Identification and Physical Properties

This compound is a colorless liquid ketone.[1] Its primary identifiers and physical characteristics are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 6137-03-7 | [3][2][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₇H₁₄O | [1][2][5][6][7][8][10][13] |

| Molecular Weight | 114.19 g/mol | [2][5][7][13] |

| Synonyms | Methyl(1-ethylpropyl) ketone, 3-Acetylpentane | [14] |

| Physical Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 138.8 °C (at 760 mmHg) | [1][15][16] |

| Melting Point | -37 °C / -46.2 °C (estimate) | [1][17][14] |

| Flash Point | 31 °C (88 °F) (Closed Cup, est.) | [15][16] |

| Density | 0.806 - 0.814 g/cm³ | [17][14][15] |

| Solubility | Slightly soluble in water; Soluble in most organic solvents. | [1][17][16] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to flammability, skin/eye irritation, and potential target organ effects. The signal word associated with this substance is "Warning" .[3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: The classification for Flammable Liquids is inferred from its flash point of 31°C, which falls into GHS Category 3 (Flash point ≥ 23°C and ≤ 60°C).[17][18][19][20][21] The other classifications are based on available SDS information.[3]

The following diagram illustrates the logical flow from substance properties to the hazard communication elements found on an SDS and label.

Caption: GHS hazard communication workflow for this compound.

Toxicological Information

While specific lethal dose values (LD50/LC50) for this compound are not consistently reported in publicly available literature, the GHS classifications provide an estimated range for its acute toxicity.

| Endpoint | Classification/Value | Interpretation | Source(s) |

| Acute Oral Toxicity | Category 4 (H302) | Harmful if swallowed. The LD50 is estimated to be between 300 and 2000 mg/kg body weight. | [3] |

| Acute Dermal Toxicity | Toxic in contact with skin (H311) noted by one source. | If classified, this would imply an LD50 between 200 and 1000 mg/kg body weight. | [2] |

| Skin Irritation | Category 2 (H315) | Causes reversible skin irritation upon exposure. | [3] |

| Eye Irritation | Category 2A (H319) | Causes serious, but reversible, eye irritation. | [3] |

| Respiratory Irritation | Category 3 (H335) | May cause irritation to the respiratory tract upon inhalation. | [3] |

| Repeated Exposure | May cause organ damage (H373) noted by one source. | Prolonged or repeated exposure may lead to organ damage. | [1][2] |

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute oral toxicity is assessed to determine the potential for adverse effects from a single oral dose. The OECD provides several alternative methods to the classical LD50 test to reduce animal usage.[22]

-

Objective: To determine the dose at which a substance causes mortality or evident toxicity, allowing for GHS classification.

-

Methodology (General Principles):

-

Animal Model: Typically, young adult female rats are used.[23] Animals are fasted prior to dosing.[13]

-

Dose Administration: The substance is administered orally in a single dose via gavage.[13] The volume is typically limited (e.g., 1-2 mL/100g body weight).[24]

-

Procedure (Example: Fixed Dose Procedure - OECD 420):

-

A stepwise procedure is used with a small number of animals per step.

-

Dosing begins at a fixed level (e.g., 300 mg/kg) based on preliminary information.

-

If no mortality occurs, the dose is increased for the next group. If toxicity is observed, the test is stopped, and the substance is classified based on that dose level.[13]

-

-

Observation: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[13][23] Body weight is recorded periodically.

-

Endpoint: The result is not a precise LD50 but rather a classification into a GHS category based on the dose that produces evident toxicity.[13][22]

-

This test evaluates the health hazards from short-term dermal exposure.[25][26]

-

Objective: To determine the acute toxicity of a substance applied to the skin.

-

Methodology:

-

Animal Model: Adult rats (usually female) with healthy, intact skin are used.[5]

-

Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area (at least 10% of the body surface).[5][14][16]

-

Dose Application: The test substance is applied uniformly over the shaved area. It is held in contact with the skin for a 24-hour period using a porous gauze dressing.[14][16][26]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days after the exposure period.

-

Endpoint: The study allows for classification based on the dose at which toxicity or mortality is observed. A limit test is often performed at 2000 mg/kg to determine if the substance has very low dermal toxicity.[26]

-

The flash point is a critical measure of the flammability hazard of a liquid.

-

Objective: To determine the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.[27][28]

-

Methodology (General Principles for Closed-Cup Methods, e.g., Pensky-Martens, Tag):

-

Apparatus: A sample cup with a tightly fitting lid is used. The lid has ports for an ignition source, a stirrer, and a thermometer.

-

Procedure: A specified volume of the sample is placed in the cup and heated at a slow, constant rate.[29]

-

Ignition Test: At regular temperature intervals, an ignition source (e.g., a small flame) is introduced into the vapor space of the cup.

-

Endpoint: The flash point is the lowest temperature, corrected to standard atmospheric pressure, at which the application of the ignition source causes the vapors to ignite momentarily (a "flash").[27]

-

Emergency Procedures

Understanding the appropriate response to accidents is critical for safe handling.

The following diagram outlines the decision-making process for first aid following an exposure incident.

Caption: Decision tree for first-aid measures.

In the event of a spill, containment and mitigation are key priorities. The flammability of the substance requires strict control of ignition sources.

Caption: Workflow for responding to an accidental spill.

Handling and Storage

-

Handling: Use only in well-ventilated areas or under a chemical fume hood.[17] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[17][30] Ground/bond container and receiving equipment to prevent static discharge.[30]

-

Storage: Store in a cool, dry, well-ventilated place.[3] Keep container tightly closed.[30] Store away from oxidizing agents.[22] The substance should be stored in an area designated for flammable liquids.

References

- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 3-ETHYL-2-PENTANONE | 6137-03-7 [chemicalbook.com]

- 8. This compound | 6137-03-7 | Buy Now [molport.com]

- 9. 3-ethyl-2-pentanone, 6137-03-7 [thegoodscentscompany.com]

- 10. Page loading... [guidechem.com]

- 11. keyorganics.net [keyorganics.net]

- 12. chemscene.com [chemscene.com]

- 13. umwelt-online.de [umwelt-online.de]

- 14. scribd.com [scribd.com]

- 15. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 17. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 18. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 19. compliancexl.com [compliancexl.com]

- 20. Flammable liquid - Wikipedia [en.wikipedia.org]

- 21. chemsafetypro.com [chemsafetypro.com]

- 22. researchgate.net [researchgate.net]

- 23. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 26. nucro-technics.com [nucro-technics.com]

- 27. precisionlubrication.com [precisionlubrication.com]

- 28. scimed.co.uk [scimed.co.uk]

- 29. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 30. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for 3-Ethylpentan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpentan-2-one is a branched aliphatic ketone that holds potential as a versatile solvent in various organic synthesis applications.[1] Its unique combination of a moderate boiling point, specific polarity, and solvency characteristics suggests its utility in reactions requiring controlled temperature and compatibility with a range of organic compounds. These application notes provide a comprehensive overview of the physicochemical properties of this compound, alongside theoretical and potential practical applications in organic synthesis, aimed at guiding researchers in exploring its utility in the laboratory and in drug development processes.

Physicochemical Properties